

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoroisonicotinaldehyde

Cat. No.: B111655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoroisonicotinaldehyde**, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on data presentation and experimental methodologies.

Nomenclature and Chemical Structure

2-Fluoroisonicotinaldehyde is a fluorinated pyridine derivative. Its systematic IUPAC name is 2-fluoropyridine-4-carbaldehyde[1]. It is also commonly referred to by its synonyms, including 2-Fluoropyridine-4-carboxaldehyde and 2-Fluoro-4-formylpyridine[1][2][3].

Structure:

The molecule consists of a pyridine ring with a fluorine atom substituted at the C2 position and a formyl (aldehyde) group at the C4 position.

- Molecular Formula: C₆H₄FNO[3][4]
- SMILES: C1=CN=C(C=C1C=O)F[1] or Fc1cc(C=O)ccn1[4][5]
- InChI: 1S/C6H4FNO/c7-6-3-5(4-9)1-2-8-6/h1-4H[1][4][5]
- InChI Key: WOLIMEQXFWSBTE-UHFFFAOYSA-N[1][4][5]

Physicochemical and Spectroscopic Data

The quantitative properties of **2-Fluoroisonicotinaldehyde** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	131747-69-8	[1] [2] [3] [4] [5]
Molecular Weight	125.10 g/mol	[1] [2] [4] [5]
Appearance	Liquid	[5]
Purity	≥95% to 97%	[2] [4] [5]
Boiling Point	52 °C / 0.53 mmHg; 357-403 °C (decomposition)	[2] [5]
Density	1.257 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.512	[5]
Flash Point	86.11 °C (187.0 °F)	[5]
Storage Temperature	-20°C	[4] [5]

Spectroscopic Information: While detailed spectra are not provided in the search results, general characteristics for aldehydes can be inferred. The carbonyl (C=O) stretching vibration in the infrared (IR) spectrum for an aromatic aldehyde is typically found in the region of 1685-1666 cm⁻¹[\[6\]](#). In the ¹H NMR spectrum, the aldehydic proton is highly deshielded and appears far downfield, typically between 9-10 ppm[\[6\]](#). Protons on the carbon adjacent to the carbonyl group usually appear at 2.0-2.5 ppm[\[6\]](#).

Synthesis and Experimental Protocols

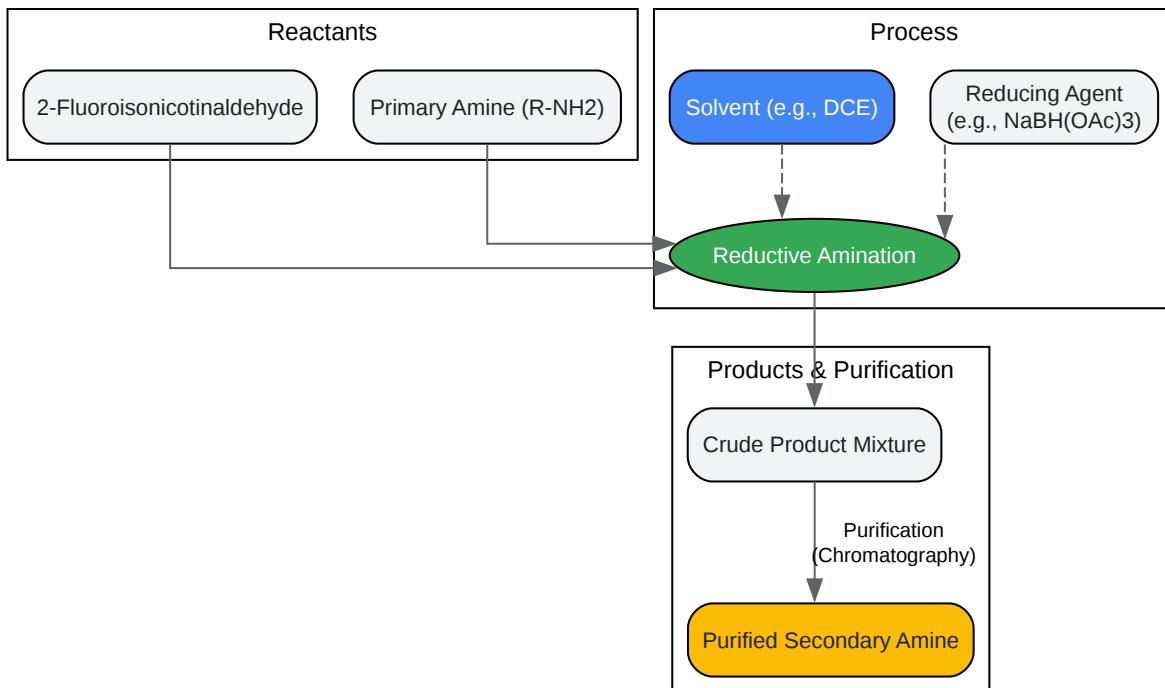
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#). Fluorinated aldehydes are versatile building blocks for synthesizing a wide array of pharmacologically active compounds[\[7\]](#).

Proposed Synthesis: A direct synthesis protocol for **2-Fluoroisonicotinaldehyde** is not explicitly detailed in the provided results. However, a plausible method can be adapted from the synthesis of a similar compound, 2-bromo-5-fluoro-4-pyridinecarboxaldehyde[11]. This suggests a route involving the formylation of a 2-fluoropyridine precursor.

Experimental Protocol: Lithiation and Formylation of 2-Fluoropyridine (Hypothetical)

- Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution. The base will selectively deprotonate the pyridine ring, likely at the C4 position due to electronic effects. Stir the reaction mixture at -78 °C for 1-2 hours.
- Formylation: Add a suitable formylating agent, such as N,N-dimethylformamide (DMF), dropwise to the reaction mixture while maintaining the low temperature. Continue to stir for an additional 2-3 hours at -78 °C.
- Quenching and Workup: Slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield **2-Fluoroisonicotinaldehyde**.

Reactivity and Applications in Drug Development


The aldehyde functionality of **2-Fluoroisonicotinaldehyde** provides a reactive site for numerous chemical transformations, making it a valuable intermediate in organic synthesis[7].

Reductive Amination: One of its key applications is in reductive amination to form substituted aminopyridines, a common scaffold in pharmacologically active molecules[12]. This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

- **Imine Formation:** Dissolve **2-Fluoroisonicotinaldehyde** (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- **Reduction:** Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to the mixture. This reagent is mild and selective for the imine, tolerating the presence of the aldehyde.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup and Purification:** Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the final product via column chromatography.

The following diagram illustrates the general workflow for this synthetic application.

[Click to download full resolution via product page](#)

Workflow for Reductive Amination.

Safety and Handling

2-Fluoroisonicotinaldehyde is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation[1][5].

- GHS Hazard Statements: H302, H315, H319[1][5]
- Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313[5]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-

ventilated fume hood. Store the compound at the recommended temperature of -20°C to maintain its stability[4][5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoroisonicotinaldehyde | C6H4FNO | CID 2762990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 131747-69-8 Cas No. | 2-Fluoroisonicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Fluoropyridine-4-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 2-Fluoropyridine-4-carboxaldehyde 97 131747-69-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Bromo-5-fluoroisonicotinaldehyde | 1005291-43-9 [chemicalbook.com]
- 12. chemshuttle.com [chemshuttle.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111655#iupac-name-and-structure-of-2-fluoroisonicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com